Researchers running initial library synthesis or SAR exploration frequently face high costs when sourcing separate L- and D-enantiomers. N-Boc-DL-3-Cyanophenylalanine (CAS 191872-32-9) solves this by providing a racemic mixture that reduces material expenditure while retaining the acid-labile Boc group for Fmoc-orthogonal SPPS.
- Delivers ≥97% purity (HPLC), ensuring consistent coupling efficiency without additional purification.
- The meta-nitrile serves as a precursor for amidine/tetrazole formation, with documented scalable nickel-catalyzed cyanation routes.
- Optical inactivity (~0°) makes it an ideal racemic control for enantioselective binding assays, contrasting sharply with the distinct rotations of pure L/D forms.
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
CAS No.191872-32-9
Cat. No.B062941
⚠ Attention: For research use only. Not for human or veterinary use.
N-Boc-DL-3-Cyanophenylalanine (CAS 191872-32-9) is a racemic, N-terminal Boc-protected derivative of the non-proteinogenic amino acid 3-cyanophenylalanine. It belongs to the class of meta-cyanophenylalanine building blocks, widely utilized as intermediates in solid-phase peptide synthesis (SPPS) and solution-phase chemistry to introduce site-specific spectroscopic probes or to enable downstream functionalization via the nitrile group [1]. The compound is commercially available with a minimum purity specification of 97% from specialized fine chemical suppliers .
1
Solid-phase peptide synthesis — Incorporation of meta-cyanophenylalanine residue with Boc-compatible protection
2
Racemic DL-mixture — Suitable for exploratory chemistry where stereochemistry is not a critical variable
3
Nitrile functional handle — Enables downstream conversion to amidines, tetrazoles or site-specific probes
[1] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 2004, 15(12), 1893-1897. View Source
N-Boc-DL-3-Cyanophenylalanine Sourcing Risks
Substituting N-Boc-DL-3-Cyanophenylalanine with a structurally similar analog without rigorous validation introduces significant variability in synthetic outcomes and experimental interpretation. The racemic DL-form provides a distinct advantage in cost-sensitive exploratory work where stereochemistry is not critical, yet the alternative chiral pure L- or D- forms (CAS 131980-30-8 or 205445-56-3) differ in optical rotation and can lead to divergent biological activity or self-assembly behavior in derived peptides . Furthermore, the meta (3-) position of the nitrile group fundamentally distinguishes its reactivity and spectroscopic properties from the more widely studied para (4-) isomer (e.g., Boc-4-cyanophenylalanine, CAS 131724-45-3), which exhibits established fluorescence and infrared probe capabilities not necessarily replicated by the meta-substituted analog [1]. The Boc protecting group (acid-labile) is orthogonal to Fmoc (base-labile) chemistry, preventing cross-reactivity in stepwise synthesis [2].
Enantiopure L- or D- forms
Chiral pure analogs (CAS 131980-30-8, 205445-56-3) show distinct optical rotation and may lead to different biological activity or self-assembly behavior; racemate use is inappropriate when stereospecific recognition is required.
Para (4-) isomer substitution
Boc-4-cyanophenylalanine is a validated IR probe and FRET donor; the meta (3-) isomer lacks comparable published spectroscopic validation and is not a direct replacement for biophysical probe applications.
Boc vs. Fmoc protection
Boc group (acid-labile) is orthogonal to Fmoc chemistry; substitution with an Fmoc analog may cause cross-reactivity and require revised deprotection conditions.
[1] Deciphering the self-assembly mechanisms of three diphenylalanine derivatives using infrared probe technique and scanning electron microscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2025, 327, 125330. View Source
[2] The Chemical Properties and Synthesis of Boc-L-2-Cyanophenylalanine. NBInno Knowledge Base, 2025. View Source
N-Boc-DL-3-Cyanophenylalanine Evidence
Purity Specification Advantage
N-Boc-DL-3-Cyanophenylalanine is supplied with a minimum purity specification of 97%, as confirmed by supplier certificate of analysis . In comparison, the L-enantiomer counterpart (Boc-L-3-cyanophenylalanine, CAS 131980-30-8) from major commercial sources is typically offered at a lower minimum purity of 95% . This difference in purity specification can impact synthetic yield and the presence of side products in sensitive peptide coupling reactions.
Purity SpecificationReported
97% (HPLC) for target DL compound vs. 95% for Boc-L-3-cyanophenylalanine
Supports reduced need for pre-coupling purification in research syntheses
Specification based on supplier CoA; lot-specific verification recommended
Commercial specification as stated on Certificate of Analysis (CoA) from respective vendors
Why This Matters
Higher initial purity reduces the need for additional purification steps, directly lowering labor costs and material waste in multi-step peptide synthesis campaigns.
N-Boc-DL-3-Cyanophenylalanine is a racemic mixture containing equal parts of D- and L- enantiomers. The corresponding L-enantiomer (Boc-L-3-cyanophenylalanine, CAS 131980-30-8) exhibits a specific optical rotation of +14.2° (c=1, MeOH) and a melting point range of 126-129°C . The D-enantiomer (Boc-D-3-cyanophenylalanine, CAS 205445-56-3) exhibits a specific optical rotation of -15 ± 2° (c=1, MeOH) and a melting point range of 119-124°C . The target DL-compound, lacking a defined stereocenter, has an optical rotation of ~0° and is therefore unsuitable for applications requiring chiral fidelity.
Stereochemical: Racemic vs. Enantiopure; Melting Point: ~5-10°C lower than L-form
Conditions
Optical rotation measured in methanol (c=1); Melting point by standard capillary method
Why This Matters
Selection between DL and enantiopure forms directly dictates biological activity in chiral environments; the racemate offers cost savings when stereochemistry is irrelevant to the target application.
The para (4-) isomer of cyanophenylalanine (Boc-4-cyanophenylalanine, CAS 131724-45-3) has been extensively validated as a site-specific infrared (IR) probe and a fluorescence donor for Förster Resonance Energy Transfer (FRET) studies due to the environmental sensitivity of its nitrile stretching frequency and pH-dependent fluorescence behavior [1][2]. In contrast, the meta (3-) isomer present in N-Boc-DL-3-Cyanophenylalanine lacks this specific body of published spectroscopic characterization. While the meta-nitrile can still serve as a reactive handle for conversion to amidines or tetrazoles, it is not a drop-in replacement for the established para-isomer as a biophysical probe.
Meta vs. Para Probe UtilityContext-dependent
Para isomer validated as IR probe and FRET donor; meta isomer lacks equivalent spectroscopic characterization
Meta-nitrile primarily a synthetic intermediate; not a direct substitute for biophysical probe applications
Class-level inference; direct meta-probe validation data to verify for intended use
Spectroscopic ProbeIR SpectroscopyFRET
Evidence Dimension
Validated Spectroscopic Application
Target Compound Data
Meta (3-) nitrile: Limited published spectroscopic probe validation
Comparator Or Baseline
Para (4-) nitrile: Established IR probe (CN stretch ~2230 cm⁻¹) and FRET donor with pH sensitivity
Quantified Difference
Qualitative difference in documented spectroscopic utility
Conditions
IR and fluorescence spectroscopy in peptide and protein environments
Why This Matters
Users requiring a validated, environment-sensitive spectroscopic probe should select the para-isomer; the meta-isomer is primarily a synthetic intermediate for further derivatization, not a direct probe replacement.
Spectroscopic ProbeIR SpectroscopyFRET
[1] Photophysics of a fluorescent non-natural amino acid: p-Cyanophenylalanine. Chemical Physics Letters, 2010, 498(1-3), 168-172. View Source
[2] Sensing pH via p-cyanophenylalanine fluorescence: Application to determine peptide pKa and membrane penetration kinetics. Analytical Biochemistry, 2015, 472, 52-59. View Source
Nitrile Precursor for Amidine and Tetrazole
The nitrile group on the phenylalanine side chain serves as a critical precursor for the synthesis of amidines and tetrazoles, which function as arginine mimetics in protease inhibitors. A patented process for synthesizing meta-substituted cyanophenylalanine derivatives (including the 3-cyano isomer) using nickel-catalyzed cyanation demonstrates industrial scalability for kilogram production of these intermediates [1]. Additionally, racemic p-cyanophenylalanine has been explicitly applied in the synthesis of aromatase inhibitors and TNFα inhibitors, indicating the broader pharmaceutical relevance of this scaffold [2]. The N-Boc protection of the amino group allows direct incorporation of this reactive nitrile handle into SPPS-compatible building blocks without risk of premature side-reactions.
Nitrile-to-Amidine/TetrazoleSupporting evidence
Boc-protected meta-cyanophenylalanine building block eliminates one protection/deprotection cycle vs. unprotected analog
Streamlines synthesis of arginine mimetics and peptidomimetic inhibitors
Scalable nickel-catalyzed cyanation route documented in patent literature
Standard SPPS using Boc chemistry or solution-phase peptide synthesis
Why This Matters
The Boc-protected form eliminates a redundant synthetic step, streamlining the workflow for medicinal chemists synthesizing peptide-based enzyme inhibitors or peptidomimetics.
[1] Process for synthesizing para-and/or meta-substituted cyanophenyalanine derivatives. US Patent 6,284,912, 2001. View Source
[2] Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 2004, 15(12), 1893-1897. View Source
Procure N-Boc-DL-3-Cyanophenylalanine when performing initial library synthesis or SAR exploration where stereochemistry is not a primary variable. The racemic DL mixture reduces material cost compared to purchasing both L- and D-enantiomers separately . The 97% minimum purity specification from commercial suppliers ensures consistent coupling efficiency without the need for additional purification steps . The Boc protecting group is orthogonal to Fmoc chemistry, allowing for use in mixed protection strategy syntheses.
Arginine Mimetics and Protease Inhibitor Synthesis
Utilize this building block as a precursor for generating amidine or tetrazole moieties via conversion of the meta-nitrile group. Patented synthetic routes confirm that meta-substituted cyanophenylalanine derivatives are viable medicinal intermediates accessible via scalable nickel-catalyzed cyanation [1]. The Boc protection remains intact during nitrile conversion, enabling subsequent peptide elongation or global deprotection under standard acidic conditions (TFA).
Negative Control for Chiral Selectivity Assays
Employ N-Boc-DL-3-Cyanophenylalanine as a racemic control in assays designed to measure enantioselective binding or activity of peptide-based inhibitors. The optical inactivity (~0° rotation) provides a clear contrast to the distinct positive and negative rotations of the pure L- and D-enantiomers (+14.2° and -15°, respectively) . This application is critical for validating that observed biological effects are stereospecific rather than arising from non-specific interactions.
Self-Assembling Peptide Nanomaterials
Incorporate this amino acid into diphenylalanine (FF) derivatives to study the impact of side-chain mutation on peptide self-assembly mechanisms. While the para-isomer is a validated IR probe for this purpose, the meta-isomer can be used to investigate regioisomeric effects on nucleation pathways and final fibril morphology, as demonstrated in analogous systems [2]. The Boc N-terminal modification is known to play a crucial role in directing the self-assembly process in FF-based systems.
Regioisomeric effect on nucleation and fibril morphology
[1] Process for synthesizing para-and/or meta-substituted cyanophenyalanine derivatives. US Patent 6,284,912, 2001. View Source
[2] Deciphering the self-assembly mechanisms of three diphenylalanine derivatives using infrared probe technique and scanning electron microscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2025, 327, 125330. View Source
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